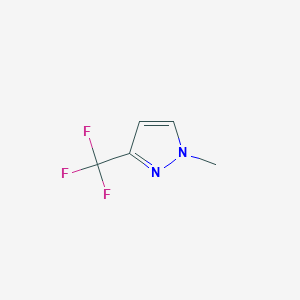

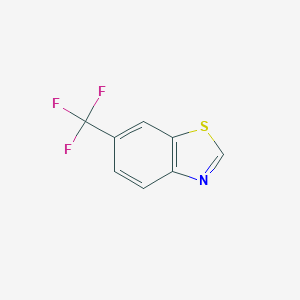

6-Trifluorométhylbenzothiazole

Vue d'ensemble

Description

6-Trifluoromethylbenzothiazole is a chemical compound that is part of the benzothiazole family, characterized by the presence of a trifluoromethyl group attached to the benzothiazole ring. This structural motif is of interest due to its potential applications in various fields, including medicinal chemistry and agriculture. The trifluoromethyl group can significantly alter the physical and chemical properties of the molecule, potentially leading to enhanced biological activity or altered reactivity .

Synthesis Analysis

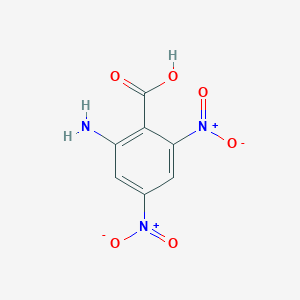

The synthesis of benzothiazole derivatives, including those with trifluoromethyl groups, has been a subject of research due to their relevance in pharmaceuticals and agrochemicals. An efficient one-pot method for synthesizing 2-trifluoromethylbenzothiazoles has been reported, which involves the treatment of trifluoromethylimidoyl chlorides with sodium hydrosulfide hydrate using PdCl2 as the sole catalyst in DMSO. This method proceeds via thiolation, C-H bond functionalization, and C-S bond formation, yielding moderate to high yields with good functional group tolerance .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, and their characterization often requires advanced techniques such as single-crystal X-ray diffraction. In the context of related compounds, the molecular structures of certain triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing a fluoroquinazolinyl moiety have been confirmed using this method. Although not directly related to 6-trifluoromethylbenzothiazole, these studies highlight the importance of structural characterization in understanding the properties and reactivity of such compounds .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in different domains. For instance, the synthesis of dibenzo[d,g][1,3,6]trithiocins involves reactions with nucleophiles, demonstrating the reactivity of the benzothiazole ring system under different conditions. Such reactions can lead to a variety of products with potential applications in material science or as intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-trifluoromethylbenzothiazole derivatives are influenced by the presence of the trifluoromethyl group. This group is known to impart unique properties such as increased lipophilicity, stability, and potential bioactivity. In the context of related compounds, benzothiazoles, s-triazenes, and thioureas have been shown to exhibit various biological activities, which can be attributed to their chemical structure and properties. These properties are crucial when evaluating the compounds for potential use as antimicrobial agents or in other biological applications .

Applications De Recherche Scientifique

Sondes fluorescentes pour la détection d'analytes

Le benzothiazole et ses dérivés, y compris le 6-trifluorométhylbenzothiazole, peuvent être utilisés pour construire des sondes fluorescentes . Ces sondes peuvent interagir spécifiquement avec l'analyte, modifiant leurs caractéristiques de luminescence pour permettre la détection de l'analyte . Elles peuvent être appliquées à la détection de substances, à l'analyse de substances nocives et à l'imagerie cellulaire .

Détection d'ions métalliques

Les sondes fluorescentes à base de benzothiazole peuvent être divisées en différents types selon les types d'analytes, y compris les ions métalliques . L'introduction de certaines structures ou groupes fonctionnels sur le benzothiazole peut améliorer son interaction avec les ions métalliques .

Détection d'anions

De même, les sondes fluorescentes à base de benzothiazole peuvent également être utilisées pour la détection d'anions . L'interaction spécifique entre la sonde et l'anion peut entraîner des changements dans les caractéristiques de luminescence de la sonde .

Détection de petites molécules

Les sondes fluorescentes à base de benzothiazole peuvent également interagir avec de petites molécules, conduisant à des changements dans leurs caractéristiques de luminescence . Cette propriété les rend utiles dans la détection et l'analyse de petites molécules .

Détection de macromolécules biologiques

Les sondes fluorescentes à base de benzothiazole peuvent être utilisées pour la détection de macromolécules biologiques

Mécanisme D'action

Target of Action

6-Trifluoromethylbenzothiazole primarily targets voltage-dependent sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability .

Mode of Action

The compound interacts with its targets by antagonizing voltage-dependent sodium channel currents . This means it inhibits the flow of sodium ions through the channels, thereby reducing the excitability of neurons .

Biochemical Pathways

The antagonism of voltage-dependent sodium channels by 6-Trifluoromethylbenzothiazole affects the neuronal signaling pathways . By inhibiting sodium ion flow, the compound can modulate the action potential of neurons, thereby influencing various downstream effects related to neuronal communication and signaling .

Result of Action

The molecular and cellular effects of 6-Trifluoromethylbenzothiazole’s action include a reduction in neuronal excitability due to its antagonism of voltage-dependent sodium channels . This could potentially lead to effects such as neuroprotection, given that overexcitation of neurons can lead to neuronal damage .

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULNNISVPSQIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564279 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131106-70-2 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

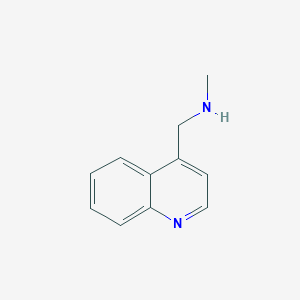

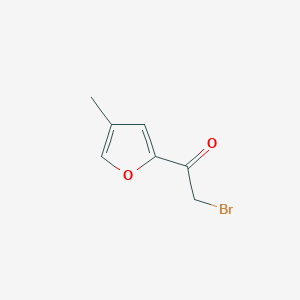

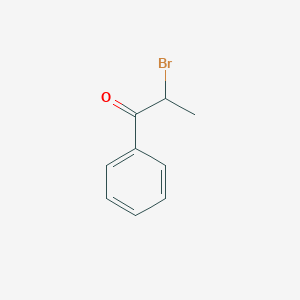

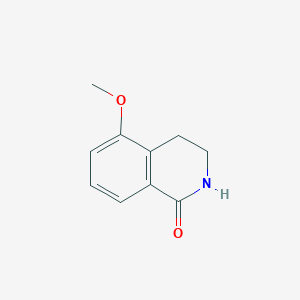

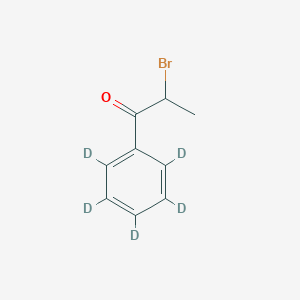

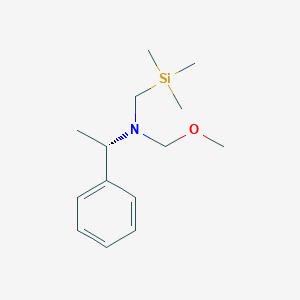

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper provided?

A1: The research paper focuses on describing a method for synthesizing 2-amino-6-trifluoromethylbenzothiazole []. While the paper doesn't delve into the applications of this compound, it provides a crucial foundation for further research by outlining its synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)

![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)